Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

CAS No.:

Cat. No.: VC13340592

Molecular Formula: C22H38CaO4

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H38CaO4 |

|---|---|

| Molecular Weight | 406.6 g/mol |

| IUPAC Name | calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

| Standard InChI | InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |

| Standard InChI Key | DOOFPPIHJGRIGW-ATMONBRVSA-L |

| Isomeric SMILES | CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ca+2] |

| SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |

| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

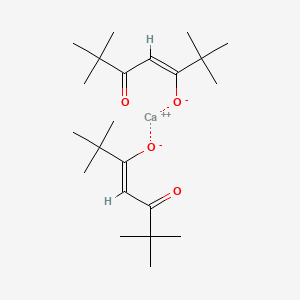

Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) consists of a central calcium ion coordinated by two bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. Each ligand donates two oxygen atoms to form a stable chelate complex, resulting in an octahedral geometry around the calcium center . The ligand’s bulky tert-butyl groups enhance the compound’s volatility by sterically shielding the metal center, a critical feature for its use in vapor-phase deposition .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₈CaO₄ | |

| Molecular Weight (g/mol) | 406.61 | |

| CAS Number | 118448-18-3 (primary) | |

| Alternative CAS | 36818-89-0 (discrepancy noted) | |

| Coordination Geometry | Octahedral |

Spectroscopic and Crystallographic Data

The compound’s infrared (IR) spectrum exhibits characteristic C=O stretching vibrations at 1,580–1,620 cm⁻¹, confirming the presence of the diketonate ligand. X-ray crystallography reveals bond lengths of approximately 2.35–2.40 Å for Ca–O bonds, consistent with similar β-diketonate complexes .

Synthesis and Purification

Conventional Synthesis Routes

The synthesis typically involves the reaction of calcium nitrate or calcium chloride with the deprotonated TMHD ligand in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol. The general reaction proceeds as follows:

The product is purified via recrystallization from hot toluene, yielding a white crystalline powder with ≥99.9% purity .

Scalability and Industrial Production

Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts. Suppliers such as Sigma-Aldrich and Meryer Chemical Technology Co. offer the compound in quantities up to 1 kg, with pricing dependent on purity grades .

Physicochemical Properties

Thermal Stability and Volatility

Ca(TMHD)₂ exhibits a melting point of 221–224°C and sublimes at 175°C under reduced pressure (0.01 mmHg) . Its thermal decomposition begins at 280°C, producing calcium oxide (CaO) as a primary residue. These properties make it suitable for low-temperature CVD processes.

Table 2: Thermal and Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point (°C) | 221–224 | |

| Boiling Point (°C) | 175 (at 0.01 mmHg) | |

| Sublimation Temperature | 160–180 (under vacuum) | |

| Appearance | White crystalline powder |

Solubility and Reactivity

Industrial and Research Applications

Thin-Film Deposition Technologies

Ca(TMHD)₂ is a preferred precursor for depositing calcium-containing thin films, including:

-

Calcium Fluoride (CaF₂): Used in ultraviolet (UV) optics due to its high transparency .

-

Calcium Oxide (CaO): Employed in catalytic and dielectric applications.

-

High-Temperature Superconductors: Facilitates the growth of calcium-doped YBCO films .

Emerging Applications in Nanotechnology

Recent studies explore its use in synthesizing calcium-based nanoparticles for biomedical imaging and targeted drug delivery . The compound’s volatility ensures uniform nanoparticle size distributions during gas-phase synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume